molecular formula C20H18ClF3N6OS B4657045 5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4657045
M. Wt: 482.9 g/mol
InChI Key: MMKDBDZJQDBDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the construction of the pyrazolopyrimidine core through a cyclization reaction between a suitable pyrazole derivative and a pyrimidine precursor.

    Introduction of the Chlorothienyl Group: The chlorothienyl group is introduced via a substitution reaction, where a thienyl derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is attached through a nucleophilic substitution reaction, where a dimethylpyrazole derivative reacts with an appropriate electrophilic intermediate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those related to inflammation, cell proliferation, or apoptosis, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(ethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6OS/c1-11-8-12(2)29(27-11)7-3-6-25-19(31)14-10-18-26-13(15-4-5-17(21)32-15)9-16(20(22,23)24)30(18)28-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKDBDZJQDBDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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